2-Amino-3-(3,4-dimethylphenyl)sulfanylpropanoic acid
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Overview
Description
S-(3,4-Dimethylbenzene)-L-cysteine: is an organic compound that features a benzene ring substituted with two methyl groups at the 3 and 4 positions, and an L-cysteine moiety attached via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3,4-Dimethylbenzene)-L-cysteine typically involves the reaction of 3,4-dimethylbenzene with L-cysteine. One common method is through electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the cysteine moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of S-(3,4-Dimethylbenzene)-L-cysteine may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: S-(3,4-Dimethylbenzene)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., Lewis acids) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
S-(3,4-Dimethylbenzene)-L-cysteine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Mechanism of Action
The mechanism of action of S-(3,4-Dimethylbenzene)-L-cysteine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The sulfur atom in the cysteine moiety can form disulfide bonds, which play a crucial role in protein folding and stability. Additionally, the benzene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- S-(3,4-Dimethylphenyl)-L-cysteine
- S-(3,4-Dimethylbenzyl)-L-cysteine
- S-(3,4-Dimethylphenyl)-L-cysteine methyl ester
Comparison: S-(3,4-Dimethylbenzene)-L-cysteine is unique due to the specific positioning of the methyl groups on the benzene ring and the attachment of the L-cysteine moiety via a sulfur atom. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the methyl groups can influence the compound’s reactivity and binding interactions, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-amino-3-(3,4-dimethylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H15NO2S/c1-7-3-4-9(5-8(7)2)15-6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) |
InChI Key |
UIVAQPMCVSDPDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(C(=O)O)N)C |
Origin of Product |
United States |
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